Dermaseptin-C3
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
SVLSTITDMAKAAGRAALNAITGLVNQ |
Origin of Product |
United States |
Discovery, Isolation, and Biological Origin of Dermaseptin C3
Amino Acid Sequence and Modifications
Dermaseptin-C3 is a 27-amino acid peptide. ijs.si Unlike many other members of the dermaseptin (B158304) family, it does not have the highly-preserved tryptophan residue at the third position from the N-terminus. ijs.sinih.gov The specific primary structure is as follows:
Sequence: Ser-Val-Leu-Ser-Thr-Ile-Thr-Asp-Met-Ala-Lys-Ala-Ala-Gly-Arg-Ala-Ala-Leu-Asn-Ala-Ile-Thr-Gly-Leu-Val-Asn-Gln ijs.si
The peptide precursor often undergoes post-translational modification, with many dermaseptins being C-terminally amidated, a process that can increase the peptide's net positive charge and stability.
Three-Dimensional Structure and Conformational Features
A defining characteristic of the dermaseptin family is their ability to adopt an amphipathic α-helical secondary structure, particularly when interacting with the hydrophobic environment of a cell membrane. pepcalc.comnih.gov In aqueous solutions, these peptides are typically unstructured. pepcalc.com Upon contact with a microbial membrane, they fold into an α-helix where the hydrophobic amino acid residues are segregated to one face of the helix and the polar, cationic (positively charged) residues are clustered on the opposite face. researchgate.netnih.gov This amphipathic structure is critical for their mechanism of action, allowing for insertion into and disruption of the lipid bilayer of microbial cells. researchgate.net
Key Physicochemical Parameters
| Property | Value |
| Amino Acid Length | 27 ijs.si |
| Molecular Weight | ~2765.2 Da |
| Isoelectric Point (pI) | ~9.25 |
| Net Charge (at pH 7) | +2 |
Note: Molecular weight, pI, and net charge are calculated based on the primary amino acid sequence.
Molecular and Conformational Elucidation of Dermaseptin C3 and Analogues
Primary Structure Determination and Sequence Analysis
Dermaseptin-C3 is a 27-amino acid peptide. novoprolabs.com Its primary structure, or amino acid sequence, is Ser-Val-Leu-Ser-Thr-Ile-Thr-Asp-Met-Ala-Lys-Ala-Ala-Gly-Arg-Ala-Ala-Leu-Asn-Ala-Ile-Thr-Gly-Leu-Val-Asn-Gln. novoprolabs.com
Dermaseptins are a large family of cationic, membrane-disrupting antimicrobial peptides. nih.govresearchgate.net While there is sequence similarity among dermaseptins from the same frog and even between species, each has a unique amino acid sequence. nih.gov A review of 57 dermaseptin (B158304) sequences revealed that most are short peptides, typically between 21 and 34 residues long. nih.gov
A notable feature of many dermaseptins is a highly conserved tryptophan (Trp) residue at the third position from the N-terminus. nih.govbachem.com However, this compound is an exception to this rule, along with a few others like DRS-S10, DRS-S13, and DRS-A4. nih.govresearchgate.netvulcanchem.comresearchgate.net
Table 1: Primary Structure of this compound
| Property | Value |
|---|---|
| Amino Acid Sequence | Ser-Val-Leu-Ser-Thr-Ile-Thr-Asp-Met-Ala-Lys-Ala-Ala-Gly-Arg-Ala-Ala-Leu-Asn-Ala-Ile-Thr-Gly-Leu-Val-Asn-Gln |
| Length (amino acids) | 27 |
| Source | Synthetic |
| Purity (HPLC) | 95.4% |
Data sourced from NovoPro Bioscience Inc. novoprolabs.com
Secondary and Tertiary Conformation Studies
The three-dimensional structure of this compound is critical to its function and is influenced by its environment.
Like many antimicrobial peptides, dermaseptins, including this compound, exhibit a tendency to adopt an α-helical conformation, particularly in membrane-mimetic environments. nih.govglpbio.comresearchgate.net In aqueous solutions, these peptides are often unstructured or in a random coil conformation. nih.gov However, when they come into contact with environments that mimic the lipid bilayer of a cell membrane, such as in the presence of trifluoroethanol (TFE) or lipid vesicles, they undergo a conformational change to form an α-helix. nih.govnih.gov Circular dichroism (CD) spectra have shown that dermaseptins can achieve a high α-helical content in such hydrophobic or membrane-like settings. glpbio.comnih.gov This transition from a random coil to an α-helix is a key step in their mechanism of action, allowing them to interact with and disrupt microbial membranes. nih.govresearchgate.net
The α-helical structure of dermaseptins is typically amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. nih.goviiitd.edu.innih.gov This is due to the specific arrangement of amino acid residues. The hydrophobic (water-repelling) residues are positioned on one side of the helix, while the hydrophilic (water-attracting), often cationic (positively charged), residues are clustered on the opposite face. nih.gov This amphipathic nature is crucial for the peptide's ability to interact with and insert into the lipid membranes of target cells. iiitd.edu.innih.gov The hydrophobic face can penetrate the lipid core of the membrane, while the hydrophilic face can interact with the polar head groups of the lipids and the aqueous environment.
While this compound lacks the otherwise highly conserved tryptophan residue at position 3, the role of this residue in other dermaseptins provides important context for understanding structure-function relationships within the family. nih.govresearchgate.net The indole (B1671886) ring of the tryptophan side chain is thought to help anchor the peptide to the membrane interface and stabilize the α-helical structure as the peptide inserts into the cell membrane. mdpi.com The presence of this bulky, hydrophobic residue near the N-terminus is a significant feature for the antibacterial function of many dermaseptins. mdpi.comnih.gov The absence of this residue in this compound suggests it may have a modified mode of interaction with membranes compared to its tryptophan-containing counterparts. nih.govvulcanchem.com
Influence of Post-Translational Modifications on Conformation (e.g., C-terminal amidation)
Post-translational modifications, such as C-terminal amidation, can significantly influence the conformation and activity of antimicrobial peptides. frontiersin.orgbiorxiv.org This modification involves the conversion of the C-terminal carboxylic acid to an amide group, which neutralizes the negative charge and can increase the peptide's net positive charge. rsc.org
C-terminal amidation has been shown to stabilize the α-helical conformation of some peptides, making them more rigid and structured. nih.gov This stabilization can enhance the peptide's ability to penetrate and disrupt cell membranes. biorxiv.orgbiorxiv.org The amide group can also increase the peptide's resistance to degradation by proteases. frontiersin.org While the effect of amidation can vary depending on the specific peptide sequence, it is generally considered a crucial modification for the activity of many antimicrobial peptides. frontiersin.orgnih.gov For instance, studies on other peptides have shown that the amidated form rapidly attaches to lipid bilayers and forms a stable α-helix, whereas the non-amidated version exhibits weaker interactions. biorxiv.orgbiorxiv.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| DRS-S10 |
| DRS-S13 |
| DRS-A4 |
Biosynthesis and Genetic Architecture of Dermaseptin C3 Precursors
Genomic and Transcriptomic Analysis of Dermaseptin-C3 Encoding Genes
Genomic and transcriptomic studies of the genes encoding dermaseptins reveal a unique and conserved architecture. The genes responsible for producing dermaseptin (B158304) precursors are characterized by a highly similar structure, particularly in the initial coding region. researchgate.netresearchgate.net Analysis of dermaseptin genes shows that the 22-residue signal peptide, along with the first three residues of the acidic propiece, are encoded by a conserved "secretory cassette" exon. researchgate.net This exon's remarkable similarity is found across genes that produce end products with vastly different sequences, structures, and biological activities. researchgate.net
This genetic blueprint, where a conserved exon encodes the secretory signal, is a hallmark of the dermaseptin superfamily. sci-hub.se While the N-terminal preprosequence is highly conserved within and between species, the C-terminal region, which codes for the mature antimicrobial peptide like this compound, is markedly variable. sci-hub.seresearchgate.net This genetic strategy allows for the rapid evolution and diversification of the active peptide domain while maintaining a consistent mechanism for synthesis and secretion. sci-hub.se
Structure of Prepropeptide Precursors
Like other members of its superfamily, this compound is synthesized as a larger precursor molecule known as a prepropeptide. sci-hub.seresearchgate.net This precursor has a distinct tripartite structure consisting of an N-terminal signal peptide, an acidic proregion, and a C-terminal domain that corresponds to the mature this compound peptide. sci-hub.senih.gov The entire N-terminal preprosequence is approximately 50 amino acid residues long. sci-hub.se The high degree of conservation in this prepropart suggests it serves an essential biological function. nih.gov
The prepro-dermaseptins are defined by their common N-terminal preprosequence. sci-hub.se This region begins with a highly conserved signal peptide of approximately 22 amino acid residues. sci-hub.seresearchgate.net This hydrophobic signal peptide is crucial for directing the nascent polypeptide into the endoplasmic reticulum, a critical first step for secretion. sci-hub.se
Following the signal peptide is an acidic intervening sequence, or proregion, which is also well-conserved. sci-hub.seresearchgate.net This propiece is typically 21-24 residues long and, as its name suggests, is rich in acidic amino acids. sci-hub.se The combination of the conserved signal peptide and the acidic propiece is the defining characteristic of the preprodermaseptin family. sci-hub.se
The maturation of this compound from its inactive prepropeptide form into a functional antimicrobial peptide involves a precise, multi-step cleavage process. The acidic proregion of the precursor terminates with a specific processing signal, typically the dibasic pair Lys-Arg (Lysine-Arginine). sci-hub.seresearchgate.net This sequence is a classic recognition site for prohormone convertases, a class of endopeptidases that cleave precursor proteins. researchgate.net
Following the initial guidance by the signal peptide into the secretory pathway, the signal peptide is cleaved off. The resulting propeptide is then processed by these convertases at the Lys-Arg site, which liberates the C-terminal mature peptide. sci-hub.seresearchgate.net Once synthesized and processed, the mature antimicrobial peptides are stored in large quantities within the granules of specialized granular glands in the frog's skin. sci-hub.sensf.gov Upon receiving a stimulus, such as stress or injury, these glands release their contents onto the skin's surface through a holocrine mechanism. sci-hub.sefrontiersin.org
Mechanisms of Gene Expression and Regulation in Amphibian Glands
The expression of antimicrobial peptide genes, including those for the dermaseptin family, in amphibian skin glands is a regulated process, often triggered by external stimuli. nsf.govresearchgate.net Evidence suggests that the synthesis of AMPs can be induced in response to the presence of pathogenic bacteria or yeast. nsf.gov It is likely that the amphibian's innate immune system detects microbes or their products at the skin surface via pattern recognition receptors, such as Toll-like receptors (TLRs), which then signal the granular glands to increase AMP synthesis. nsf.gov
The commensal microbiome of the amphibian may also play a role in maintaining a baseline, constitutive level of AMP production. nsf.gov Studies have identified putative binding sites for key transcription factors in the promoter regions of some amphibian AMP genes, including NF-κB and NFIL-6. nsf.govresearchgate.net The involvement of NF-κB-like mechanisms suggests a regulatory cascade for innate immunity effectors that is highly conserved from insects to vertebrates. researchgate.net In-depth analysis of AMP genes in Silurana (Xenopus) tropicalis identified conserved cis-regulatory elements, designated CRE1 and CRE2, which are believed to be important in regulating gene expression. nsf.gov
Mechanisms of Biological Action of Dermaseptin C3 at the Molecular and Cellular Level
Interaction with Microbial Membranes
The primary target of Dermaseptin-C3 is the microbial cell membrane, a critical barrier for cellular homeostasis. The peptide's interaction with this structure is a multi-step process, beginning with electrostatic attraction and culminating in membrane permeabilization and the disruption of essential electrochemical gradients.
Initial Electrostatic Interactions with Anionic Membrane Components
The initial step in the mechanism of action of many cationic antimicrobial peptides, a class to which this compound belongs, involves electrostatic interactions with the negatively charged components of microbial membranes. researchgate.netexplorationpub.com These interactions are fundamental for the peptide's accumulation at the membrane surface. While direct studies detailing the specific electrostatic interactions of this compound are not extensively available, the general mechanism for dermaseptins involves the attraction between the peptide's positively charged amino acid residues and the anionic phospholipids (B1166683), such as phosphatidylglycerol, that are abundant in bacterial membranes. researchgate.netresearchgate.net This initial binding is a crucial prerequisite for the subsequent disruptive events. researchgate.net
Peptide Insertion and Membrane Permeabilization Dynamics
Following the initial electrostatic binding, this compound is believed to insert into the lipid bilayer, leading to membrane permeabilization. This process is dynamic and results in the loss of the membrane's selective permeability. nih.gov Studies on this compound, also identified as the propionyl-P (C3-P) derivative of dermaseptin (B158304) S4, have demonstrated its ability to permeabilize the plasma membrane of the malaria parasite, Plasmodium falciparum. nih.goviiitd.edu.in This permeabilization is a key aspect of its cytotoxic effect. iiitd.edu.in The lipophilic nature of acyl-peptide derivatives like this compound suggests that their interaction with the target membrane leads to non-selective permeabilization. iiitd.edu.in The increased hydrophobicity of this compound, when compared to its parent peptide, contributes to an enhanced antiplasmodial effect. nih.goviiitd.edu.in
The table below summarizes the inhibitory and hemolytic activities of this compound (C3-P) compared to its parent peptide (P) and another derivative (iC4-P).
| Peptide | 50% Growth Inhibition (IC50) [µM] |
| P | 7.7 |
| This compound (C3-P) | 3.8 |
| iC4-P | 4.3 |
| Data sourced from Dagan et al. (2002). nih.goviiitd.edu.in |
Dissipation of Membrane Potential and Ion Homeostasis Disruption (e.g., Potassium Depletion)
A critical consequence of membrane permeabilization by this compound is the dissipation of the cell's membrane potential (ΔΨ) and the disruption of ion homeostasis. Research has shown that acyl derivatives of dermaseptin S4, including this compound, can dissipate the parasite plasma membrane potential under non-hemolytic conditions. nih.goviiitd.edu.in This depolarization of the parasite membrane by this compound occurs in a time-dependent manner. nih.goviiitd.edu.in
The following table illustrates the effect of this compound (C3-P) on the parasite's intracellular potassium levels compared to the parent peptide (P).
| Treatment (10 µM) | Relative Intracellular Potassium (%) |
| Control | 100 |
| P | ~95 |
| This compound (C3-P) | ~40 |
| Data is estimated from graphical representations in Dagan et al. (2002) after 4 hours of incubation. nih.gov |
Pore Formation Models (e.g., Toroidal Pore, Barrel-Stave)
While the precise model of pore formation by this compound has not been definitively elucidated, several models are proposed for antimicrobial peptides with similar mechanisms of action. The two most prominent models are the "barrel-stave" and the "toroidal pore" models. explorationpub.comresearchgate.netplos.org
In the barrel-stave model , the peptides insert into the membrane and aggregate to form a pore, with the hydrophobic regions of the peptides facing the lipid core of the membrane and the hydrophilic regions lining the aqueous channel. explorationpub.complos.org
In the toroidal pore model , the peptides induce the lipid monolayer to bend continuously from the outer leaflet to the inner leaflet, forming a pore that is lined by both the peptides and the head groups of the lipid molecules. explorationpub.comresearchgate.netplos.org General studies on dermaseptins suggest that they may form pores in a "carpet-like" manner, which can be a precursor to or a variation of the toroidal pore model. frontiersin.org In this model, the peptides accumulate on the membrane surface and, upon reaching a critical concentration, disrupt the membrane in a detergent-like fashion. It is plausible that this compound employs one of these mechanisms to create pores and disrupt the membrane, though further specific research is needed for confirmation.
Interaction with Intracellular Targets
The biological activity of some antimicrobial peptides is not limited to the cell membrane. In some cases, these peptides can translocate across the membrane and interact with intracellular components.
Peptide Translocation Across Membranes
Evidence suggests that this compound is capable of crossing cellular membranes to reach its target. Studies on its antiplasmodial activity have demonstrated that this compound can traverse the host cell membrane (the erythrocyte) to interact with the plasma membrane of the intracellular parasite. nih.goviiitd.edu.in This ability to translocate is a significant feature of its mechanism, allowing it to access targets that are protected by a host cell membrane. The increased lipophilicity of this compound likely facilitates its passage through the host cell membrane, granting it access to the parasite within. iiitd.edu.in While the primary lethal action described is the permeabilization of the parasite's own membrane, the potential for interaction with other intracellular targets within the parasite after translocation cannot be entirely ruled out and warrants further investigation.
Effects on Pathogen Gene Expression
While the primary mechanism of this compound is membrane disruption and subsequent metabolic arrest, antimicrobial peptides (AMPs) as a class can also exert secondary effects by modulating pathogen gene expression. frontiersin.org After permeating the cell membrane, AMPs can interact with intracellular targets to interfere with processes like DNA and RNA synthesis. mdpi.comresearchgate.net
Studies on various Gram-negative bacteria have shown that sub-lethal concentrations of AMPs can trigger a global response, modifying the expression of hundreds of genes. nih.gov This response can include the upregulation of genes involved in resistance, such as those for efflux pumps or capsule biosynthesis, as the pathogen attempts to defend itself. nih.gov However, AMPs can also disrupt the expression of genes essential for bacterial survival and virulence. mdpi.com While specific microarray analyses detailing the impact of this compound on pathogen gene expression are not extensively documented, the general ability of AMPs to permeate the cell and interfere with transcription and translation is a recognized component of their multifaceted action. mdpi.comresearchgate.net
Distinction from Stereospecific Receptor Binding Mechanisms
A defining characteristic of the mechanism of action for dermaseptins, including this compound, is the absence of interaction with a stereospecific receptor. iiitd.edu.innih.govasm.org Many conventional antibiotics function by binding to specific chiral targets, such as enzymes or protein receptors, where the three-dimensional structure is critical for a lock-and-key fit. nih.gov
In contrast, the activity of this compound is governed by its physicochemical properties—namely its cationic charge and amphipathicity—which facilitate its electrostatic and hydrophobic interactions with the pathogen's membrane. nih.govasm.org The most compelling evidence for this non-specific mechanism is that synthetic dermaseptin analogues composed entirely of D-amino acids (the unnatural enantiomeric form) are as biologically active as their native L-amino acid counterparts. asm.orgnih.gov If the mechanism involved a chiral receptor, the D-isomer would be inactive. This lack of stereospecificity means that it is exceedingly difficult for microbes to develop resistance by simply mutating a single target protein, which is a common resistance strategy against other antibiotics. nih.govasm.org
Structure Activity Relationships and Peptide Engineering of Dermaseptin C3 and Analogues
Impact of Hydrophobicity and Cationicity on Biological Activities
An increase in cationicity, often achieved by substituting neutral or acidic amino acids with basic residues like lysine (B10760008), generally enhances the peptide's ability to bind to bacterial membranes. nih.gov For instance, in a study on Dermaseptin-PS3, replacing acidic amino acids with two lysine residues at positions 5 and 17 (K5,17-DPS3) led to enhanced antimicrobial activity. mdpi.comnih.gov This is attributed to the strengthened electrostatic interactions with the anionic components of microbial cell envelopes.
Similarly, optimizing hydrophobicity is critical. Increased hydrophobicity can amplify the peptide's ability to insert into and disrupt the lipid bilayer of the microbial membrane. asm.org In the same study on Dermaseptin-PS3, replacing two neutral amino acids with the more hydrophobic amino acid leucine (B10760876) (L10,11-DPS3) also resulted in enhanced antimicrobial and even anticancer activity. mdpi.comresearchgate.net However, excessive hydrophobicity can lead to increased toxicity towards host cells, such as red blood cells (hemolysis), as the peptide may interact more indiscriminately with mammalian cell membranes. asm.orgresearchgate.net Therefore, a careful balance between cationicity and hydrophobicity is essential for developing selective antimicrobial agents.
| Peptide Analogue | Modification | Effect on Activity | Reference |
| K5, 17-DPS3 | Increased cationicity (replaced acidic residues with lysine) | Enhanced antimicrobial activity | mdpi.comnih.gov |
| L10, 11-DPS3 | Increased hydrophobicity (replaced neutral residues with leucine) | Enhanced antimicrobial and anticancer activity | mdpi.comresearchgate.net |
Role of Peptide Length and Helicity in Functional Potency
Dermaseptins, including Dermaseptin-C3, are typically short peptides, often ranging from 21 to 34 amino acids in length. nih.gov Their ability to adopt an α-helical conformation, particularly in a hydrophobic environment like a cell membrane, is a key determinant of their biological activity. mdpi.comnih.gov This coil-to-helix transition upon membrane binding is a common feature of many AMPs. nih.gov
Studies involving truncated analogues of dermaseptins have demonstrated that the N-terminal helical domain is often sufficient for antimicrobial activity. nih.govnih.gov For example, a truncated 19-mer derivative of Dermaseptin-PC, derived from the N-terminus, retained similar antimicrobial potency to the parent peptide but exhibited significantly lower hemolytic activity. nih.gov Shortening the peptide from the C-terminus to a certain point can maintain or even improve the therapeutic index by reducing toxicity while preserving efficacy. However, excessive truncation, particularly from the N-terminus, can lead to a loss of activity. nih.gov
The α-helical structure creates an amphipathic molecule, with hydrophobic and cationic residues segregated on opposite faces of the helix. researchgate.net This amphipathicity is crucial for the peptide's interaction with and disruption of the cell membrane. The helical conformation is considered a primary factor in the hydrophobic interactions between the peptide and the lipid bilayer, which can lead to membrane permeabilization through various mechanisms like pore formation or the "carpet" model. mdpi.comresearchgate.net
Influence of Specific Amino Acid Substitutions and Modifications
Modifications at the N-terminus of dermaseptin (B158304) derivatives, such as acylation, can significantly impact their biological activity. Acylation involves the addition of an acyl group, which can increase the hydrophobicity of the peptide. This increased hydrophobicity can lead to an amplified antiplasmodial effect, as demonstrated in studies with derivatives of Dermaseptin S4. asm.orgiiitd.edu.in
For instance, the attachment of a propionyl (C3) or isobutyryl (iC4) group to the N-terminus of a Dermaseptin S4 derivative resulted in peptides that were more effective at inhibiting the growth of Plasmodium falciparum at concentrations that did not cause hemolysis of infected red blood cells. asm.orgiiitd.edu.in This suggests that N-terminal acylation can enhance the selectivity of the peptide for the parasite over the host cell. The acyl-peptides were able to dissipate the parasite's plasma membrane potential and cause a depletion of intra-parasite potassium under non-hemolytic conditions, indicating a mechanism of action that is dissociated from host cell lysis. asm.orgiiitd.edu.in
| Dermaseptin S4 Derivative | N-terminal Modification | Effect on Activity | Reference |
| Propionyl-P (C3-P) | Acylation with a propionyl group | Enhanced antiplasmodial activity with reduced hemolysis | asm.orgiiitd.edu.in |
| Isobutyryl-P (iC4-P) | Acylation with an isobutyryl group | Enhanced antiplasmodial activity with reduced hemolysis | asm.orgiiitd.edu.in |
C-terminal amidation is a common post-translational modification in many naturally occurring peptides, including some dermaseptins. rsc.org This modification neutralizes the negative charge of the C-terminal carboxyl group, thereby increasing the net positive charge of the peptide by +1. rsc.org This seemingly small change can have a profound impact on the peptide's structure and function.
Rational Design Principles for Enhanced Selectivity and Potency
The rational design of this compound analogues aims to improve their therapeutic potential by enhancing their potency against microbes while minimizing toxicity to host cells. This involves a multi-faceted approach based on the structure-activity relationships discussed previously.
Key principles include:
Optimizing the Hydrophobicity/Cationicity Balance: Fine-tuning the number and position of hydrophobic and cationic residues is crucial. The goal is to achieve sufficient hydrophobicity for membrane disruption without causing excessive hemolysis. researchgate.net
Modulating Helicity and Amphipathicity: Amino acid substitutions can be used to stabilize the α-helical conformation and optimize the amphipathic character of the peptide, which are critical for its mechanism of action. lu.se
Strategic Amino Acid Substitutions: Replacing specific amino acids can confer desirable properties. For example, introducing a cyclohexylalanine (Cha) residue at the C-terminus of a truncated dermaseptin derivative was shown to enhance hydrophobicity and maintain antimicrobial activity. nih.gov In other peptides, the strategic placement of histidine can confer pH-dependent activity, increasing the positive charge in the acidic microenvironments often associated with infection or tumors. nih.govresearchgate.net
Peptide Truncation: Identifying the minimal active domain, often the N-terminal region, and creating truncated analogues can reduce production costs and decrease cytotoxicity while retaining antimicrobial efficacy. nih.govnih.gov
N- and C-terminal Modifications: As detailed above, acylation and amidation are powerful tools to modulate hydrophobicity, charge, and structural stability, thereby enhancing activity and selectivity. asm.orgnih.govnih.gov
By integrating these principles, often aided by computational tools like molecular dynamics simulations and quantitative structure-activity relationship (QSAR) models, it is possible to design novel this compound analogues with significantly improved therapeutic profiles. nih.govresearchgate.netacs.org
Combinatorial Library Approaches in this compound Analog Generation
While rational design relies on a detailed understanding of structure-activity relationships, combinatorial library approaches offer a complementary strategy for discovering novel and potent this compound analogues. This method involves the synthesis and screening of a large number of peptide variants simultaneously. nih.gov
These libraries can be generated through various techniques:
Biological Libraries: Methods like phage display allow for the generation of vast libraries of peptides, which can then be screened for binding to a specific target or for a desired biological activity. nih.gov
Chemical Synthesis: Solid-phase peptide synthesis can be adapted to create "one-bead-one-compound" libraries or employ split-and-mix synthesis to generate a large diversity of peptides. This approach also allows for the incorporation of non-proteinogenic amino acids, expanding the chemical space that can be explored.
A study on Dermaseptin S4 derivatives utilized a combinatorial approach by attaching 26 different compounds of variable structure and size to the N-terminus of a 13-residue parent peptide. asm.org This library was then screened for antiplasmodial and hemolytic activities, leading to the identification of the highly selective propionyl- and isobutyryl-derivatives. asm.orgiiitd.edu.in This highlights the power of combinatorial methods to rapidly survey a wide range of chemical modifications and identify lead compounds with improved properties that might not have been predicted through purely rational design.
Spectrum of Activity of Dermaseptin C3 in in Vitro and Pre Clinical Model Systems
Antimicrobial Efficacy Against Bacterial Pathogens
Dermaseptins, as a class, have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. sci-hub.senih.gov Their cationic properties facilitate interaction with the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death. mdpi.com
Gram-Positive Bacteria (e.g., Staphylococcus aureus)
Dermaseptins have shown significant in vitro activity against Gram-positive bacteria, including strains of Staphylococcus aureus. nih.govnih.gov For instance, derivatives of Dermaseptin (B158304) S4 have been effective against S. aureus, even those strains that have formed biofilms. nih.gov The ability of these peptides to combat bacteria within biofilms is a critical area of research, as biofilms are notoriously resistant to conventional antibiotics. nih.gov
Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii)
The efficacy of dermaseptins extends to Gram-negative bacteria. sci-hub.senih.gov Studies have documented the in vitro activity of various dermaseptins and their derivatives against Escherichia coli and Pseudomonas aeruginosa. nih.govnih.govimrpress.com Some dermaseptin derivatives have demonstrated comparable or even superior in vitro efficacy against these pathogens when compared to traditional antibiotics. researchgate.net Research has also explored the activity of dermaseptins against biofilm-forming Gram-negative bacteria, highlighting their potential as therapeutic agents. nih.gov
Antifungal Activities (e.g., Candida albicans, Aspergillus fumigatus)
Dermaseptins exhibit potent antifungal properties in vitro. nih.govmdpi.com Several members of the dermaseptin family, including DRS-B1, DRS-B2, and DRS-S1 through S5, have demonstrated cytotoxic effects against the yeast Candida albicans. nih.gov The activity of some dermaseptins, such as DRS-S3, is believed to involve the induction of apoptosis in the fungal cells. nih.gov Furthermore, dermaseptins like DRS-B1, DRS-B2, and DRS-S1 have shown activity against the filamentous fungus Aspergillus fumigatus. nih.gov The minimal inhibitory concentrations (MICs) for these antifungal activities have been observed to range from 3.1 µM to 30 µM. nih.govresearchgate.net
Antiprotozoal Activities (e.g., Plasmodium falciparum, Leishmania major, Trypanosoma cruzi)
A significant area of research for dermaseptins lies in their activity against various protozoan parasites. researchgate.net
Plasmodium falciparum : Derivatives of Dermaseptin S4, such as propionyl-P (C3-P), have been shown to be effective against the malaria parasite Plasmodium falciparum in vitro. nih.goviiitd.edu.innih.gov These derivatives can kill the intraerythrocytic parasite without causing lysis of the host red blood cell. nih.govnih.gov The mechanism involves the peptide crossing the host cell membrane and disrupting the parasite's plasma membrane, leading to a dissipation of the membrane potential and depletion of intracellular potassium. nih.goviiitd.edu.in The 50% growth inhibition (IC50) for C3-P against P. falciparum has been reported to be 3.8 µM. nih.goviiitd.edu.in
Leishmania major : Dermaseptins have also been evaluated for their in vitro activity against Leishmania major, the causative agent of cutaneous leishmaniasis. researchgate.net
Trypanosoma cruzi : Dermaseptins, including DS 01 and synthetic variants, have demonstrated potent anti-Trypanosoma cruzi activity in vitro. nih.govresearchgate.net At a concentration of approximately 6 µM, DS 01 was able to eliminate both trypomastigote and epimastigote forms of the parasite within two hours of incubation. nih.gov
Antiviral Activities (e.g., HIV-1, Zika virus)
The antiviral potential of dermaseptins has been explored against several enveloped viruses. sci-hub.se Dermaseptin S4 and S9 have shown in vitro activity against HIV-1 by inhibiting the virus's attachment to and transmission between cells. nih.govnih.gov The action of Dermaseptin S4 is thought to interfere with the early stages of the viral replication cycle. nih.gov More recent studies have also begun to investigate the activity of new dermaseptin analogs against the Zika virus. nih.gov
Efficacy in Mammalian Cancer Cell Lines (in vitro studies)
In addition to their antimicrobial properties, certain dermaseptins have demonstrated cytotoxic activity against various human cancer cell lines in vitro. mdpi.commdpi.comfrontiersin.org This selective toxicity towards cancer cells is believed to be linked to the electrostatic interactions between the cationic peptides and the anionic components often found on the surface of cancer cell membranes. mdpi.com
Dermaseptin-PP, for example, has shown selective cytotoxicity against several cancer cell lines, including H157 (non-small cell lung carcinoma), MCF-7 (breast cancer), PC-3 (prostate cancer), and U251 MG (glioblastoma), while exhibiting low toxicity to normal human microvascular endothelial cells (HMEC-1). frontiersin.org The mechanism of action for some dermaseptins against cancer cells involves membrane disruption and the induction of apoptosis through both intrinsic and extrinsic pathways. frontiersin.orgnih.gov
Table of Research Findings for Dermaseptin-C3 and Related Dermaseptins
| Organism/Cell Line | Dermaseptin Derivative | Observed Effect | IC50/MIC |
|---|---|---|---|
| Plasmodium falciparum | Propionyl-P (C3-P) | 50% growth inhibition | 3.8 µM nih.goviiitd.edu.in |
| Trypanosoma cruzi | DS 01 | Elimination of parasites | ~6 µM nih.gov |
| Candida albicans | Various Dermaseptins | Antifungal activity | 3.1 - 30 µM nih.govresearchgate.net |
| Aspergillus fumigatus | DRS-B1, DRS-B2, DRS-S1 | Antifungal activity | 3.1 - 30 µM nih.govresearchgate.net |
| H157 (Lung Cancer) | Dermaseptin-PP | Antiproliferative effect | 1.55 µM frontiersin.org |
| MCF-7 (Breast Cancer) | Dermaseptin-PP | Antiproliferative effect | 2.92 µM frontiersin.org |
| PC-3 (Prostate Cancer) | Dermaseptin-PP | Antiproliferative effect | 4.15 µM frontiersin.org |
Interactions with Model Host Systems and Selective Action of Dermaseptin C3
Differential Activity on Pathogenic versus Model Eukaryotic Cell Membranes
Dermaseptin-C3, a member of the dermaseptin (B158304) family of antimicrobial peptides (AMPs), demonstrates a noteworthy ability to selectively target pathogenic cells while exhibiting reduced toxicity towards host eukaryotic cells. nih.govresearchgate.net This selective action is crucial for its potential as a therapeutic agent and is primarily attributed to its differential interactions with the membranes of target versus host cells. asm.orggoogle.com
Erythrocyte Lysis Studies and Hemolytic Selectivity
A key indicator of an AMP's toxicity to host cells is its hemolytic activity, or its ability to lyse red blood cells (erythrocytes). Studies on dermaseptin derivatives have shown that modifications to the peptide's structure can significantly influence its hemolytic properties. For instance, increasing the net positive charge and decreasing the hydrophobicity of dermaseptin S4, a related peptide, led to reduced hemolytic activity while maintaining strong biological activity. nih.gov
In a study involving derivatives of dermaseptin S4, a propionyl-P derivative (C3-P) was found to be more effective against the malaria parasite Plasmodium falciparum than the parent peptide. iiitd.edu.innih.gov Crucially, this enhanced antiparasitic effect did not correlate with an increase in hemolysis. iiitd.edu.innih.gov The acyl-peptide C3-P demonstrated 50% growth inhibition of the parasite at concentrations that did not cause lysis of infected or uninfected erythrocytes. iiitd.edu.innih.gov This dissociation of antiparasitic and hemolytic activity highlights the potential for developing highly selective dermaseptin analogs. asm.org
The selectivity of antimicrobial peptides is often quantified by a selectivity index (SI), which compares the concentration toxic to host cells to the concentration effective against microbes. nih.gov A higher SI value indicates greater selectivity. The design of dermaseptin analogs often aims to maximize this index by reducing hemolytic activity without compromising antimicrobial potency. researchgate.net
It has been observed that prior to outright lysis, dermaseptin can induce a form of suicidal death in erythrocytes known as eryptosis. nih.govresearchgate.net This process is characterized by cell shrinkage and the exposure of phosphatidylserine (B164497) on the cell surface. nih.govresearchgate.net Dermaseptin was found to trigger eryptosis by increasing intracellular Ca²⁺ concentration and promoting the formation of ceramide. nih.govresearchgate.net
Interactive Table: Hemolytic and Antiparasitic Activity of a Dermaseptin S4 Derivative (C3-P)
| Compound | 50% Growth Inhibition (IC50) | Hemolytic Activity at IC50 |
| Propionyl-P (C3-P) | 3.8 µM | Minimal to none |
| Parent Peptide (P) | 7.7 µM | Overlapped with growth inhibition |
Lipid Composition Differences in Target Membranes and Impact on Selectivity
The selective action of this compound and other AMPs is largely rooted in the fundamental differences between the lipid compositions of microbial and mammalian cell membranes. asm.org Microbial membranes, particularly those of bacteria, are typically rich in anionic phospholipids (B1166683), such as phosphatidylglycerol, which impart a net negative charge to the surface. nih.govmdpi.com In contrast, the outer leaflet of eukaryotic cell membranes is predominantly composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in an electrically neutral surface. nih.govsigmaaldrich.com
This charge difference facilitates the initial electrostatic attraction of the cationic dermaseptin peptides to the negatively charged bacterial membranes. usp.br Furthermore, the presence of cholesterol in eukaryotic membranes, which is generally absent in bacteria, plays a significant role in membrane stability and can modulate the activity of AMPs. core.ac.ukresearchgate.net Cholesterol is known to increase the packing order of lipid acyl chains, which can hinder the insertion and pore-forming action of peptides. researchgate.net
Studies on model membranes have confirmed that the interaction of AMPs is strongly influenced by lipid composition. For example, some peptides show a clear preference for interaction with anionic lipid vesicles over zwitterionic ones. mdpi.com The initial binding of the peptide to the membrane surface is a critical step that often involves a conformational change in the peptide, such as the adoption of an α-helical structure, which is favored in the hydrophobic environment of the membrane. researchgate.net The ability of dermaseptins to form these amphipathic α-helices allows them to insert into and disrupt the lipid bilayer, leading to permeabilization and cell death. researchgate.net
Modulation of Host Immune Responses in Model Systems
Stimulation of Leukocyte Microbicidal Activities (e.g., Neutrophils)
Certain dermaseptins have been shown to stimulate the microbicidal activities of leukocytes, such as neutrophils. For example, dermaseptin S1 was found to enhance the production of reactive oxygen species (ROS), a key component of the neutrophil's respiratory burst used to kill pathogens. nih.gov This stimulation was observed at nanomolar concentrations and was linked to early signaling events within the cell, including an increase in cytosolic calcium and the activation of phospholipase D. nih.gov Furthermore, low concentrations of dermaseptin S1 could prime neutrophils to respond more strongly to other stimuli. nih.gov
Chemotactic Properties on Immune Cells
Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in the immune response, guiding immune cells to sites of infection. Some dermaseptins exhibit chemotactic properties, actively recruiting immune cells. Dermaseptin S9, for instance, acts as a chemoattractant for human neutrophils, T lymphocytes, and monocytes. researchgate.net Similarly, dermaseptin DA4 was identified as a potent chemoattractant for human leukocytes. researchgate.net This ability to attract immune cells to the site of infection can amplify the host's defensive capabilities.
Interactions with Immunomodulatory Molecules (e.g., Lipopolysaccharides)
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent stimulator of the inflammatory response and can lead to septic shock when present in high concentrations. usp.broup.com Several antimicrobial peptides, including some dermaseptins, can bind to and neutralize LPS. nih.govresearchgate.net Dermaseptin S4 has been observed to bind to LPS, which can suppress the activation of macrophages and reduce the production of inflammatory cytokines. nih.gov This interaction is significant as it can mitigate the harmful inflammatory consequences of bacterial infections. The complement system, a crucial part of the innate immune system, is also involved. The activation of complement component C3, for example, can be triggered by LPS. oup.comnih.gov
Potential for Anti-angiogenic Effects in Pre-clinical Models
The formation of new blood vessels from pre-existing ones, a process known as angiogenesis, is a fundamental requirement for the growth, progression, and metastasis of solid tumors. iiitd.edu.in Therefore, therapeutic agents that can disrupt this process are considered a valuable strategy in cancer treatment. iiitd.edu.in The Dermaseptin (DRS) family of peptides, which are naturally occurring antimicrobial peptides (AMPs) found in the skin secretions of frogs from the Phyllomedusinae subfamily, have garnered attention for their anti-tumor activities, including their potential to inhibit angiogenesis. nih.govresearchgate.net
While a significant body of research points to the anti-angiogenic potential of the Dermaseptin family, specific preclinical studies focusing solely on the anti-angiogenic effects of this compound are not prominently documented in existing scientific literature. However, detailed investigations into other members of this family, most notably Dermaseptin-B2, offer crucial insights into the anti-angiogenic capabilities of these peptides in preclinical models.
In Vitro Findings: Inhibition of Endothelial Cell Function
Preclinical research demonstrates that dermaseptins can directly interfere with the function of endothelial cells, which form the lining of blood vessels and are the primary cells involved in angiogenesis. Studies on Dermaseptin-B2 have shown that it inhibits the proliferation of key endothelial cell types, including Human Umbilical Vein Endothelial Cells (HUVEC) and Adult Bovine Aortic Endothelial (ABAE) cells. iiitd.edu.inscirp.org
Beyond inhibiting cell growth, Dermaseptin-B2 has been found to effectively block the differentiation of endothelial cells into the complex, tube-like structures that form new capillaries. iiitd.edu.in In standard laboratory assays where endothelial cells are grown on a protein matrix like Matrigel™ or collagen, they naturally organize into such networks. Treatment with Dermaseptin-B2 was observed to prevent this process in a dose-dependent fashion. iiitd.edu.in For example, one study reported that a 5 µM concentration of Dermaseptin-B2 completely stopped the formation of these capillary tubes by ABAE cells. iiitd.edu.in
| Peptide | Cell Line | Assay Type | Observed Effect | Effective Concentration |
|---|---|---|---|---|
| Dermaseptin-B2 | HUVEC | Pseudo Capillary Formation | Dose-dependent inhibition of capillary network formation. iiitd.edu.in | 1 - 5 µM iiitd.edu.in |
| Dermaseptin-B2 | ABAE Cells | Capillary Tube Formation | Complete inhibition of tube formation. iiitd.edu.in | 5 µM iiitd.edu.in |
| Dermaseptin-B2 | HUVEC | Proliferation Assay | Inhibition of cell proliferation. scirp.org | Not Specified scirp.org |
In Vivo Findings: Reduction of Angiogenesis in Tumor Models
Another study focusing on the broader Dermaseptin family reported that while the peptides did not entirely eradicate the PC3 tumors, they suppressed tumor growth by more than 50% when compared to untreated controls. nih.gov Critically, this growth inhibition was directly correlated with a 24% reduction in angiogenesis within the tumor tissue. nih.gov This was determined by quantifying the density of blood vessels using a staining technique for the CD34 marker, which is present on endothelial cells. nih.govnih.gov This evidence strongly suggests that a primary mechanism through which dermaseptins exert their anti-tumor effects in vivo is by choking off the tumor's essential blood supply. nih.gov
| Peptide Family/Member | Tumor Model | Key Finding | Method of Quantification |
|---|---|---|---|
| Dermaseptins (General) | Human PC3 prostate tumor xenograft in mice | A 24% reduction in angiogenesis was observed in the tumors of treated groups. nih.gov | Quantification of CD34-positive stained endothelial cells. nih.gov |
| Dermaseptin-B2 | Human PC3 prostate tumor xenograft in mice | Inhibition of tumor growth was associated with the peptide's angiostatic activity. nih.gov | Analysis of tumor vessel formation using anti-CD34 antibodies. nih.gov |
Advanced Methodologies for Characterization and Activity Assessment of Dermaseptin C3
Spectroscopic Techniques (e.g., Circular Dichroism, Nuclear Magnetic Resonance, Fluorescence Spectroscopy)
Spectroscopic methods are fundamental to elucidating the secondary structure of Dermaseptin-C3 and how it changes in different environments, which is crucial for its function.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light, providing information about the secondary structure of proteins. univie.ac.atjascoinc.comcreative-proteomics.com For peptides like dermaseptins, CD spectroscopy is widely used to determine their conformational state (e.g., random coil, α-helix, β-sheet) in aqueous solutions versus membrane-mimicking environments. univie.ac.at Dermaseptins, including C3, are known to have a high propensity to adopt an α-helical structure in hydrophobic environments, a feature considered critical for their antimicrobial activity. nih.govresearchgate.net CD spectra analysis shows that in aqueous solutions, these peptides often exist in a random coil state, but transition to a predominantly α-helical conformation in the presence of membrane mimetics like trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles. researchgate.netnih.gov This conformational change is a key step in their interaction with bacterial cell membranes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of molecules in solution. measurlabs.comebsco.com For antimicrobial peptides, NMR can provide high-resolution structural data, identify which parts of the peptide insert into the membrane, and characterize peptide-lipid interactions. researchgate.netnih.gov While detailed NMR structural studies specifically on this compound are not extensively published, the methodology is applied to the broader dermaseptin (B158304) family to understand their structure-function relationships. researchgate.net Such studies on related dermaseptins reveal the amphipathic nature of their α-helical structure, where polar and non-polar amino acid residues are segregated on opposite faces of the helix, facilitating membrane interaction. researchgate.net
Fluorescence Spectroscopy: This technique utilizes the intrinsic fluorescence of amino acids like tryptophan or extrinsic fluorescent probes to study peptide-membrane interactions. It can provide information on the peptide's binding affinity to lipid bilayers, the depth of its insertion into the membrane, and peptide-induced changes in membrane properties. psu.edu Although this compound is noted as an exception within the dermaseptin family for not having the highly-preserved tryptophan residue at the N-terminus, fluorescence spectroscopy can still be employed using other probes or labeled peptide analogues to investigate its membrane interaction dynamics. nih.gov
Microscopy Techniques for Cellular Interaction Visualization (e.g., Atomic Force Microscopy)
Visualizing the direct impact of this compound on microbial cells provides compelling evidence of its mechanism of action.
Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that allows for the visualization of surfaces at the nanoscale, including the surfaces of living cells in physiological conditions. diva-portal.orgnih.gov It can be used to observe the morphological changes induced by antimicrobial peptides on bacterial membranes, such as pore formation, membrane disruption, and cell lysis. nih.gov By imaging bacteria before and after treatment with a peptide, researchers can directly visualize the physical damage to the cell envelope. researchgate.net While specific AFM studies on this compound are limited, the technique is a powerful tool used to demonstrate the membrane-disruptive mechanisms of other antimicrobial peptides, providing a clear picture of how they compromise bacterial integrity. nih.govmdpi.com
Membrane Mimetic Systems for Mechanistic Studies (e.g., Liposomes, Planar Lipid Bilayers)
To study the specific interactions between this compound and the lipid components of cell membranes without the complexity of a whole cell, researchers use simplified model systems.
Liposomes: These are spherical vesicles composed of one or more phospholipid bilayers, which can be tailored to mimic the lipid composition of specific bacterial or eukaryotic cell membranes (e.g., anionic or zwitterionic). researchgate.netcore.ac.uk Liposomes are frequently used in leakage assays where they are loaded with a fluorescent dye. nih.gov The addition of a membrane-permeabilizing peptide like a dermaseptin causes the dye to leak out, which can be quantified by fluorescence spectroscopy to measure the extent and rate of membrane disruption. researchgate.netnih.gov This method allows for the investigation of how factors like lipid composition and peptide concentration affect the lytic activity. core.ac.uk
Planar Lipid Bilayers (PLBs): A PLB is a single lipid bilayer formed across an aperture, separating two aqueous compartments. This system is ideal for electrical measurements of membrane activity. nih.gov When ion channels or pores are formed by peptides like dermaseptins, the flow of ions across the bilayer can be measured as an electrical current. nih.gov This provides detailed information about the size, ion selectivity, and lifetime of the pores, offering deep insight into the peptide's membrane-disrupting mechanism. nih.gov
Biochemical Assays for Membrane Integrity and Function (e.g., Membrane Depolarization, Ion Leakage Assays)
These assays quantify the physiological consequences of a peptide's interaction with the bacterial membrane.
Membrane Depolarization Assays: The bacterial cytoplasmic membrane maintains an electrical potential, which is essential for cellular processes like ATP synthesis. iiitd.edu.in Membrane depolarization assays use potential-sensitive fluorescent dyes, such as diS-C3-5, which accumulate in polarized membranes and are released upon depolarization, leading to a measurable increase in fluorescence. asm.orgplos.orgacs.org This method is used to demonstrate that a primary mechanism of action for many dermaseptins is the dissipation of this membrane potential, which rapidly disrupts cellular energy and leads to cell death. asm.orgnih.govnih.gov For instance, studies on dermaseptin derivatives show a direct correlation between the kinetics of membrane potential depolarization and the rate of bacterial killing. nih.govasm.org
Ion Leakage Assays: The integrity of the cell membrane is crucial for maintaining the correct balance of ions. Assays can be designed to measure the leakage of specific ions, such as potassium (K+), from cells or liposomes after exposure to a peptide. nih.gov For example, the parasite's intracellular potassium concentration was investigated in the presence of a dermaseptin S4 derivative, C3-P, to understand its effect on membrane permeability. nih.gov Such assays confirm that the peptide creates pores or defects in the membrane large enough for ions to pass through, disrupting cellular homeostasis. nih.goviiitd.edu.in
Quantitative Determination of Biological Activity (e.g., Minimum Inhibitory Concentration, Minimum Bactericidal Concentration)
Standardized microbiological assays are essential for quantifying the antimicrobial potency of this compound.
Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. nih.goveuropa.eu It is a fundamental measure of a peptide's antimicrobial activity. researchgate.net MIC values for dermaseptins are typically determined using broth microdilution methods against a panel of clinically relevant bacteria and fungi. nih.govresearchgate.net The dermaseptin family of peptides generally exhibits potent activity, with MICs often in the low micromolar range against a broad spectrum of pathogens. nih.govresearchgate.net
Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. numberanalytics.commicrobe-investigations.com It is determined by subculturing from the clear wells of an MIC assay onto antibiotic-free agar (B569324) to see if the bacteria have been killed or merely inhibited. numberanalytics.com This value distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. microbe-investigations.com For many dermaseptins, the MBC is often close to the MIC, indicating a potent bactericidal mode of action. researchgate.net
Table 1: Representative Biological Activity of Dermaseptin Family Peptides This table provides a general range of activity observed for the dermaseptin family, as specific comprehensive data for this compound is not widely available. Values can vary significantly based on the specific peptide derivative and the microbial strain tested.
| Assay | Typical Concentration Range (µg/mL) | Typical Concentration Range (µM) | Target Organisms | Reference |
|---|---|---|---|---|
| Minimum Inhibitory Concentration (MIC) | 3.1 - 25 | 3.1 - 30 | Gram-positive & Gram-negative bacteria, Fungi | nih.govresearchgate.net |
| Minimum Bactericidal Concentration (MBC) | 6.25 - 25 | Not always specified | Gram-positive & Gram-negative bacteria | researchgate.net |
Ecological and Evolutionary Context of Dermaseptin C3
Role of Dermaseptins in Amphibian Defense Against Microbial Threats
Amphibian skin is a vital organ for respiration, hydration, and defense. It is constantly exposed to a wide array of microorganisms in humid, pathogen-rich environments. mdpi.com To counteract these microbial threats, amphibian skin has evolved to produce and secrete a vast arsenal (B13267) of potent, broad-spectrum antimicrobial peptides (AMPs). researchgate.net These secretions form a chemical shield, representing the first line of innate immune defense for the animal. mdpi.comresearchgate.net
Among the most extensively studied families of these defensive molecules are the dermaseptins, which were first isolated from the skin of the waxy monkey tree frog, Phyllomedusa sauvagii. nih.govoatext.com Dermaseptins are gene-encoded host defense peptides that exhibit lytic activity against a wide range of pathogenic microorganisms, including bacteria, fungi, protozoa, and viruses. nih.govresearchgate.netglpbio.com They are known to be particularly effective, often at micromolar concentrations, against pathogens that could otherwise cause severe infections in their amphibian hosts. nih.govglpbio.com The antimicrobial action of many dermaseptins is attributed to their ability to interact with and disrupt the integrity of microbial cell membranes, leading to cell lysis and death. nih.gov This membrane-perturbing function is often facilitated by their common structural motif: a cationic, amphipathic α-helix, which allows them to selectively target the anionic components of microbial membranes. researchgate.netglpbio.com
The production of this diverse peptide arsenal is a key survival strategy for anurans, providing immediate, non-specific protection against potential invaders and highlighting the ecological importance of these compounds in maintaining amphibian health and resilience. mdpi.comresearchgate.net
Evolutionary Divergence and Conservation Patterns within Dermaseptin (B158304) Subfamilies
The dermaseptin superfamily provides a compelling case study in molecular evolution, characterized by a fascinating pattern of conservation and rapid divergence. sci-hub.se These peptides are synthesized as larger precursor proteins called prepropeptides. sci-hub.se Evolutionary analysis of the genes encoding these precursors reveals a highly conserved N-terminal region, which includes the signal peptide and an acidic pro-region. nih.govsci-hub.senih.gov This conserved prepro-region is considered the evolutionary hallmark of the entire dermaseptin superfamily, and its strong sequence identity is what links the various, structurally distinct dermaseptin families together. nih.govsci-hub.se The conservation of this region suggests its critical role in directing the nascent peptides into the secretory pathway of the granular glands in the frog's skin. sci-hub.senih.gov
In stark contrast to the conserved precursor region, the C-terminal domain, which encodes the mature, active peptide, is hypervariable. sci-hub.se This region is subject to accelerated positive selection, leading to a remarkable divergence in amino acid sequences, even among closely related frog species. sci-hub.secapes.gov.br This rapid evolution of the mature peptide sequence allows for the generation of a vast and diverse library of antimicrobial agents. researchgate.net This evolutionary strategy is thought to be an adaptive response to the ever-changing landscape of microbial pathogens, enabling the frog's defense system to counter a wide spectrum of threats. capes.gov.br
Within this framework of divergence, certain structural motifs are often, but not universally, conserved. For instance, a tryptophan residue near the N-terminus is a common feature in many dermaseptins. vulcanchem.com However, Dermaseptin-C3 is a notable exception, as it is one of the few members of the family that lacks this otherwise conserved feature, highlighting the nuanced evolutionary pathways even within subfamilies. vulcanchem.com This mechanism, where gene duplication is followed by rapid divergence of the functional peptide region while maintaining a conserved secretory signal, allows for the continual innovation of the amphibian's chemical defenses. nih.govcapes.gov.br
Biodiversity of Dermaseptin-like Peptides Across Anuran Species
The evolutionary strategy of conserving the precursor's signal sequence while allowing the mature peptide's sequence to diverge has resulted in an immense biodiversity of dermaseptin-like peptides across anuran species, particularly within the Hylidae (tree frog) family. researchgate.netsci-hub.se The dermaseptin superfamily is one of the largest and most diverse groups of amphibian AMPs discovered. nih.gov Research has identified numerous distinct families within this superfamily, including dermaseptins (sensu stricto), phylloseptins, and others, each with unique structural characteristics. researchgate.netresearchgate.net
Different species of hylid frogs are equipped with their own unique cocktail of these peptides. sci-hub.se An extraordinary level of divergence is observed both between and within species; it is reported that no single dermaseptin peptide has been found to have an identical amino acid sequence in two different species. sci-hub.se This species-specificity suggests a fine-tuning of the peptide arsenal to the particular ecological niche and microbial challenges faced by each frog species. sci-hub.se
This biodiversity extends to the functional properties of the peptides. Orthologous (peptides from different species that arose from a common ancestral gene) and paralogous (peptides within a single species that arose from gene duplication) peptides often display significant differences in their antimicrobial spectrum and potency. sci-hub.se This vast natural library of peptides, with this compound being just one example, underscores the importance of biodiversity conservation, as these amphibians represent a rich, untapped source of novel molecular templates for potential therapeutic development. mdpi.com
Interactive Table: Examples of Dermaseptin Superfamily Peptides
| Peptide Family | Example Peptide | Originating Species | Key Characteristic |
| Dermaseptin | Dermaseptin S1 | Phyllomedusa sauvagii | Broad-spectrum antimicrobial activity |
| Dermaseptin | This compound | South American Hylid Frog | Lacks the conserved N-terminal Tryptophan |
| Dermaseptin | Dermaseptin-S4 | Phyllomedusa species | Anti-HIV activity reported oatext.com |
| Dermaseptin | Dermaseptin-SS1 | Phyllomedusa tarsius | Broad activity against Gram-negative bacteria mdpi.com |
| Phylloseptin | Phylloseptin-1 | Phyllomedusa species | Cationic peptides, typically 16-19 residues long researchgate.net |
Unexplored Research Avenues and Future Directions in Fundamental Dermaseptin C3 Research
Elucidation of Remaining Unclear Mechanistic Details
While the membrane-disrupting activity of many dermaseptins is a key feature of their antimicrobial action, the precise mechanistic details for Dermaseptin-C3 remain an area ripe for investigation. The prevailing models for antimicrobial peptide (AMP) action, such as the "barrel-stave," "carpet," or "toroidal pore" models, describe different ways peptides can compromise membrane integrity. ub.edu However, the specific model that best represents this compound's interaction with microbial membranes is not definitively established. It is known that the α-helical structure and amphipathic nature of dermaseptins are crucial for their interaction with and disruption of the phospholipid bilayer of target cells. nih.govnih.gov
Furthermore, the potential for intracellular targets of this compound is a largely unexplored frontier. While membrane permeabilization is a primary effect, some AMPs are known to translocate across the membrane and interact with intracellular components, such as DNA, RNA, or enzymes, thereby inhibiting essential cellular processes. ub.edu Research into whether this compound or its derivatives can enter microbial cells and exert secondary effects on internal targets could reveal new facets of its antimicrobial activity. ub.eduimrpress.com The observation that some dermaseptin (B158304) derivatives can cross the host cell membrane to act on intracellular parasites suggests that similar mechanisms may be at play in other target organisms. nih.goviiitd.edu.in
A deeper understanding of the molecular interactions between this compound and the specific lipid components of different microbial membranes would also be beneficial. The selectivity of many AMPs for microbial over mammalian cells is often attributed to differences in membrane composition, such as the presence of anionic phospholipids (B1166683) in bacterial membranes and cholesterol in eukaryotic membranes. iiitd.edu.in Detailed biophysical studies, perhaps utilizing model membrane systems, could clarify the specific lipid interactions that govern this compound's activity and selectivity.
Exploration of Novel this compound Analogues with Targeted Activities
The development of novel analogues of this compound with enhanced or targeted activities represents a significant area for future research. The natural diversity of the dermaseptin family, with variations in amino acid sequence leading to different activity spectra, provides a strong foundation for rational peptide design. nih.govresearchgate.net By strategically modifying the primary sequence of this compound, it is possible to modulate key physicochemical properties like cationicity, hydrophobicity, and amphipathicity, which are known to be critical for antimicrobial potency and selectivity. iiitd.edu.in
For instance, increasing the net positive charge can enhance the initial electrostatic attraction to negatively charged microbial membranes, while optimizing hydrophobicity can improve membrane insertion and disruption. researchgate.net Structure-activity relationship (SAR) studies, where systematic amino acid substitutions are made and the resulting changes in activity are measured, are a powerful tool for this purpose. iiitd.edu.in This approach has been successfully used for other dermaseptins to create derivatives with improved antimicrobial or anticancer activity. researchgate.netresearchgate.net
The design of hybrid peptides, combining the active domains of this compound with sequences from other peptides, could also lead to novel molecules with unique properties. For example, fusing a cell-penetrating peptide sequence to this compound could enhance its uptake into target cells, potentially increasing its efficacy against intracellular pathogens. nih.gov The creation of such targeted analogues will require a combination of peptide synthesis, computational modeling, and extensive biological evaluation.
| Analog Design Strategy | Potential Outcome | Relevant Research Area |
| Increased Cationicity | Enhanced binding to microbial membranes | Structure-Activity Relationship (SAR) Studies |
| Optimized Hydrophobicity | Improved membrane permeabilization | Peptide Engineering |
| Hybrid Peptides | Novel mechanisms of action/targeting | Bio-conjugation and Fusion Proteins |
| Cyclization | Increased stability and resistance to proteolysis | Peptide Chemistry |
Development of Advanced Delivery Systems in Non-Clinical Research
To harness the full therapeutic potential of this compound and its analogues, the development of advanced delivery systems is crucial. While potent, peptides can be susceptible to degradation by proteases and may have poor bioavailability. Nanotechnology offers a promising avenue to overcome these challenges. jdermis.comnano.gov Encapsulating this compound within nanoparticles, liposomes, or other nanocarriers can protect it from enzymatic degradation, improve its solubility, and allow for controlled release. jdermis.commit.edu
These delivery systems can be further engineered for targeted delivery. For example, the surface of nanoparticles can be functionalized with ligands that specifically recognize and bind to receptors on the surface of target pathogens or diseased cells. jdermis.com This would concentrate the peptide at the site of action, increasing its efficacy while minimizing potential off-target effects. The development of such "smart" delivery systems is a key area of non-clinical research that could significantly advance the translational potential of this compound. openaccessjournals.com
Research in this area would involve the formulation of various this compound-loaded nanocarriers and their characterization in terms of size, stability, peptide loading efficiency, and release kinetics. mit.edu Subsequent in vitro and in vivo studies in non-clinical models would be necessary to evaluate their efficacy and biodistribution. The use of layer-by-layer films incorporating AMPs has also shown promise for localized delivery, such as on the surface of medical implants, to prevent infections. mit.edu
Applications in Non-Human Biological Systems (e.g., Plant Health, Veterinary Medicine)
The potent antimicrobial properties of this compound suggest its potential utility beyond human medicine, in areas such as plant health and veterinary medicine. Plant diseases caused by pathogenic fungi and bacteria are a major threat to global food security. The development of antimicrobial peptides as plant protection agents is a growing field of research. pnas.org Dermaseptins have demonstrated activity against a range of plant pathogens, and their application could offer an alternative to conventional chemical pesticides. researchgate.net
Future research could focus on expressing the gene for this compound in transgenic plants to confer enhanced resistance to diseases. nih.gov Alternatively, this compound could be formulated as a spray-on biopesticide for the treatment of infected crops. pnas.org Studies would be needed to assess its efficacy against specific plant pathogens, its stability in agricultural environments, and its potential impact on non-target organisms and the broader ecosystem.
In veterinary medicine, this compound could be developed as a novel therapeutic for treating bacterial and fungal infections in companion animals and livestock, particularly those caused by antibiotic-resistant strains. nih.gov Infections in aquaculture are also a significant concern, and the broad-spectrum activity of AMPs makes them attractive candidates for controlling pathogens in these systems. mdpi.com Research in this area would involve evaluating the efficacy of this compound against relevant animal pathogens and developing suitable formulations for veterinary use.
Integrated Omics Approaches for Comprehensive Understanding of this compound Action
To gain a holistic understanding of the cellular response to this compound, integrated "omics" approaches are indispensable. These technologies, including transcriptomics, proteomics, and metabolomics, allow for the global analysis of changes in gene expression, protein abundance, and metabolic profiles in a target organism upon peptide treatment. nih.govfrontiersin.org
Transcriptomic analysis, for instance, can reveal which genes are up- or down-regulated in a bacterium exposed to this compound, providing insights into the stress response pathways that are activated. biorxiv.org Proteomics can identify changes in the protein landscape, highlighting which cellular processes are most affected by the peptide's action. acs.org This could reveal whether this compound has specific intracellular targets beyond membrane disruption. Metabolomics can provide a snapshot of the metabolic state of the cell, indicating how the peptide perturbs essential metabolic pathways. nih.gov
By integrating data from these different omics levels, researchers can construct a comprehensive model of this compound's mechanism of action. frontiersin.org This systems-level understanding can facilitate the rational design of more effective analogues and help to predict potential mechanisms of resistance. biorxiv.org Such studies would involve treating microbial cultures with this compound and then applying high-throughput omics technologies to analyze the cellular components.
| Omics Approach | Information Gained | Potential Application |
| Transcriptomics | Changes in gene expression | Identifying stress response pathways |
| Proteomics | Alterations in protein abundance | Uncovering intracellular targets |
| Metabolomics | Perturbations in metabolic networks | Understanding metabolic disruption |
| Chemical-Genetics | Gene-drug interactions | Predicting cross-resistance |
Q & A
Q. What experimental models are appropriate for assessing Dermaseptin-C3's antimicrobial activity?
To evaluate antimicrobial efficacy, use standardized assays such as broth microdilution (for minimum inhibitory concentration, MIC) and time-kill kinetics to measure bactericidal activity over time. For membrane interaction studies, surface plasmon resonance (SPR) with model lipid bilayers can quantify binding affinity and insertion kinetics . Include controls for hemolytic activity (e.g., erythrocyte lysis assays) to assess selectivity between microbial and host cells.
Q. How do structural features of this compound influence its bioactivity?
Key structural determinants include amphipathic α-helical conformation , cationic charge (from lysine/arginine residues), and hydrophobic patches . Truncation studies (e.g., 10–16 residue derivatives) reveal that shortening the peptide reduces cytotoxicity, correlating with diminished membrane insertion affinity . Use circular dichroism (CD) spectroscopy to confirm secondary structure in membrane-mimetic environments.
Q. What are the standard protocols for evaluating this compound's cytotoxicity in mammalian cells?
Employ MTT/XTT assays for metabolic activity or lactate dehydrogenase (LDH) release for membrane integrity. For mechanistic insights, combine these with flow cytometry to distinguish apoptosis vs. necrosis. Always validate results across multiple cell lines (e.g., HEK293, HaCaT) and compare with positive controls (e.g., melittin) .
Q. How can researchers ensure reproducibility in this compound studies?
Document peptide synthesis details (e.g., purity ≥95%, HPLC/MS validation), solvent systems (e.g., trifluoroethanol for α-helix induction), and experimental conditions (pH, temperature). Adhere to FAIR data principles by sharing raw datasets (e.g., SPR sensorgrams, MIC values) in supplementary materials .
Advanced Research Questions
Q. How can contradictory data on this compound's cytotoxicity be reconciled across studies?
Contradictions often arise from variations in model membranes (e.g., synthetic bilayers vs. bacterial membranes) or assay endpoints (e.g., IC₅₀ vs. hemolysis kinetics). Perform meta-analyses to identify confounding variables, such as peptide-to-lipid ratios or ionic strength. Use proteolytic protection assays (e.g., trypsin digestion of membrane-bound peptides) to distinguish superficial binding vs. deep insertion .
Q. What methodologies optimize the balance between this compound's antimicrobial efficacy and host cell toxicity?
Structure-activity relationship (SAR) studies guided by alanine scanning mutagenesis can identify residues critical for selectivity. For example, replacing hydrophobic residues with polar analogs may reduce hemolysis while retaining antimicrobial activity. Pair this with molecular dynamics simulations to predict interactions with lipid bilayers .
Q. How do researchers address discrepancies in membrane-binding mechanisms reported for this compound analogues?
Apply a two-stage binding model (adhesion followed by insertion) using SPR. Calculate apparent affinity constants (Kₐ) for each stage. For example, K⁴K²⁰-S4 exhibits high insertion affinity, correlating with potent cytolytic activity, whereas truncated analogues show reduced insertion and lower toxicity . Validate with fluorescence quenching assays to track peptide localization.
Q. What advanced techniques elucidate this compound's mode of action in complex biological systems?
Use super-resolution microscopy (e.g., STED) to visualize peptide aggregation on microbial membranes. Combine with transcriptomic profiling (RNA-seq) of treated pathogens to identify stress response pathways. For in vivo relevance, employ neutrophil depletion models in murine infection studies to assess immune cell-dependent effects .
Q. How can researchers improve the metabolic stability of this compound for therapeutic applications?
Explore D-amino acid substitutions or cyclization to reduce proteolytic degradation. Validate stability in serum (e.g., 50% human serum, 37°C) via HPLC quantification over 24 hours. Compare pharmacokinetics in murine models with/without PEGylation to enhance half-life .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
Fit data to nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For heterogeneous datasets, apply Bayesian hierarchical models to account for inter-study variability .
Methodological Guidance for Addressing Research Gaps
Q. What strategies validate the specificity of this compound's antimicrobial activity?
Conduct competition assays with microbial membrane components (e.g., lipopolysaccharide, lipoteichoic acid) to test inhibition of peptide binding. Combine with genetic knockouts (e.g., Gram-negative bacteria lacking outer membrane proteins) to identify molecular targets .
Q. How should researchers design studies to compare this compound with other antimicrobial peptides (AMPs)?
Use a standardized panel of clinically relevant pathogens (e.g., ESKAPE strains) and include synergy assays (e.g., checkerboard method) with conventional antibiotics. Report results using normalized metrics (e.g., selectivity index = HC₅₀/MIC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
